molecular formula C4Cl4F4O2 B8443825 2,2,3,3-Tetrachloro-5,5,6,6-tetrafluoro-1,4-dioxane

2,2,3,3-Tetrachloro-5,5,6,6-tetrafluoro-1,4-dioxane

Cat. No. B8443825
M. Wt: 297.8 g/mol
InChI Key: QCXJZUMSTYOURP-UHFFFAOYSA-N
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Patent
US05026801

Procedure details

A solution of 118 g (0.52 mol) of 3 in 200 mL of CFCl2CF2Cl was stirred under a -80° condenser and irradiated with a sunlamp while chlorine was passed in until reaction ceased. Distillation gave 127.4 g (82%) of 2,2,3,3-tetrachloro-5,5,6,6-tetrafluoro-1,4-dioxane (4), bp 65° C. (40 mm)
Name
3
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:12])[C:7]([F:9])([F:8])[O:6]C(Cl)=C(Cl)[O:3]1.[Cl:13]Cl.[C:15]([C:19]([Cl:22])(F)F)([Cl:18])([Cl:17])F>>[Cl:17][C:15]1([Cl:18])[C:19]([Cl:22])([Cl:13])[O:3][C:2]([F:12])([F:1])[C:7]([F:9])([F:8])[O:6]1

Inputs

Step One
Name
3
Quantity
118 g
Type
reactant
Smiles
FC1(OC(=C(OC1(F)F)Cl)Cl)F
Name
Quantity
200 mL
Type
reactant
Smiles
C(F)(Cl)(Cl)C(F)(F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was passed in until reaction
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1(OC(C(OC1(Cl)Cl)(F)F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 127.4 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.